molecular formula C6H11NO B15243851 5-(Methylamino)pent-3-YN-1-OL

5-(Methylamino)pent-3-YN-1-OL

Cat. No.: B15243851
M. Wt: 113.16 g/mol
InChI Key: ZRBKTABHXJVAOK-UHFFFAOYSA-N
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Description

5-(Methylamino)pent-3-YN-1-OL is an organic compound with the molecular formula C6H11NO It is a derivative of pentynol, featuring a methylamino group attached to the pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)pent-3-YN-1-OL typically involves the reaction of 3-pentyn-1-ol with methylamine. The process can be carried out under various conditions, often involving the use of catalysts to enhance the reaction efficiency. One common method involves the use of palladium(II) catalysts in a one-pot, multi-step process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)pent-3-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylamino)pent-3-YN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylamino)pent-3-YN-1-OL involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-1-ol: A similar compound with a hydroxyl group instead of a methylamino group.

    4-Pentyn-1-ol: Another related compound with the triple bond located at a different position.

Uniqueness

5-(Methylamino)pent-3-YN-1-OL is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-(methylamino)pent-3-yn-1-ol

InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6-8/h7-8H,4-6H2,1H3

InChI Key

ZRBKTABHXJVAOK-UHFFFAOYSA-N

Canonical SMILES

CNCC#CCCO

Origin of Product

United States

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